Enhanced Lipophilicity (XLogP3 = 2.2) vs. Non-Fluorinated 4-Hydroxybenzaldehyde (XLogP3 = 1.4)
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 2.2) compared to its non-fluorinated analog, 4-hydroxybenzaldehyde (XLogP3 = 1.4) [1]. This increase of 0.8 log units indicates enhanced membrane permeability, a crucial factor in drug design where a balance between lipophilicity and hydrophilicity is critical for bioavailability [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 4-Hydroxybenzaldehyde (CAS 123-08-0): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.8 |
| Conditions | Predicted by XLogP3 3.0 algorithm, as reported in PubChem |
Why This Matters
The 57% increase in lipophilicity suggests superior passive membrane diffusion, which is vital for central nervous system (CNS) drug candidates and intracellular target engagement.
- [1] PubChem. (2026). Computed Properties: CID 24721507 (4-Hydroxy-2-(trifluoromethoxy)benzaldehyde) and CID 126 (4-Hydroxybenzaldehyde). National Library of Medicine. View Source
- [2] Kanie, K., et al. (2000). Bull. Chem. Soc. Jpn., 73, 471. Referenced in US Patent 6,677,479 for lipophilicity modulation via fluorination. View Source
